

An In-depth Technical Guide to the Physicochemical Properties of Trimethyladamantylammonium Hydroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N,N-Trimethyladamantan-1-aminium hydroxide*

Cat. No.: B039424

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyladamantylammonium hydroxide (TMAdaOH) is a quaternary ammonium compound featuring a bulky, rigid adamantyl cage structure. This unique molecular architecture imparts a distinct set of physicochemical properties, rendering it a valuable compound in various scientific and industrial applications. Primarily utilized as a structure-directing agent (SDA) in the synthesis of zeolites, such as SSZ-13, its applications are expanding into the realms of pharmaceuticals and electronics.^{[1][2][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of TMAdaOH, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes.

Physicochemical Properties

Trimethyladamantylammonium hydroxide is commercially available, often as a 25% aqueous solution.^{[4][5]} It is a colorless to pale yellow, clear liquid that is highly alkaline and corrosive.^[6] The compound is noted for its stability under a range of conditions and its ability to form complexes with various anions.^[4]

Quantitative Data Summary

A compilation of the available quantitative physicochemical data for trimethyladamantylammonium hydroxide is presented in Table 1 for easy reference and comparison.

Property	Value	Conditions	Reference(s)
CAS Number	53075-09-5	-	[4] [6]
Molecular Formula	C ₁₃ H ₂₅ NO	-	[6]
Molecular Weight	211.35 g/mol	-	[6]
Appearance	Colorless to almost colorless clear liquid	-	[6]
Boiling Point	101.4 °C	at 101.325 kPa	[6]
Density	1.032 g/cm ³	at 20 °C	[6]
Vapor Pressure	22.4 - 117.5 hPa	at 20 - 50 °C	[6]
Solubility	Soluble in water and polar organic solvents	-	[4]
LogP	-2	at 23 °C and pH 11.7	[6]
Storage Temperature	2 - 8 °C	-	[6]

Synthesis and Experimental Protocols

The synthesis of trimethyladamantylammonium hydroxide is a multi-step process that can be initiated from either amantadine (1-amino adamantane) or 1-bromo adamantane. The general synthetic pathway involves the formation of N,N-dimethyladamantylamine, followed by quaternization to introduce a third methyl group and create the trimethyladamantylammonium cation. The final step is an anion exchange to replace the halide or sulfate with a hydroxide ion.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthetic workflows for trimethyladamantylammonium hydroxide.

Detailed Experimental Protocols

1. Synthesis of N,N-Dimethyladamantylamine from Amantadine (Eschweiler-Clarke Reaction)

This protocol is based on the Eschweiler-Clarke reaction, a well-established method for the methylation of primary amines.^[7]

- Materials: Amantadine, formic acid, formaldehyde.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, combine amantadine, formic acid, and formaldehyde. A suggested molar ratio is 1:5:4 (amantadine:formic acid:formaldehyde).^[7]
 - Heat the reaction mixture to approximately 98 °C and maintain this temperature with stirring for 18 hours.^[7]
 - After cooling to room temperature, carefully make the solution alkaline by the dropwise addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the exothermic reaction.
 - Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or toluene.

- Combine the organic extracts and wash them with brine.
- Dry the organic phase over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure to yield crude N,N-dimethyladamantylamine.
- Purify the product by vacuum distillation or column chromatography.

2. Synthesis from 1-Bromoadamantane

This alternative route begins with the nucleophilic substitution of bromide with dimethylamine.

[8]

- Materials: 1-Bromoadamantane, dimethylamine salt, triethylamine, organic solvent (e.g., acetonitrile).
- Procedure:
 - To a solution of 1-bromoadamantane in an organic solvent, add dimethylamine salt and triethylamine. Triethylamine acts as a base to release free dimethylamine.[8]
 - Heat the reaction mixture under reflux for a specified time to allow for the formation of N,N-dimethyladamantylamine.[8]
 - Follow workup and purification steps similar to those described in Protocol 1 (steps 3-7).

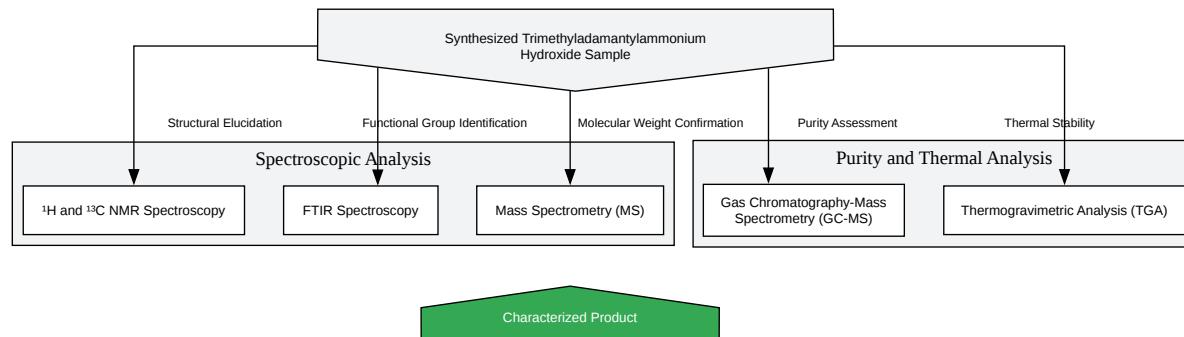
3. Quaternization of N,N-Dimethyladamantylamine

This step introduces the final methyl group to form the quaternary ammonium cation.

- Materials: N,N-Dimethyladamantylamine, quaternizing agent (e.g., methyl iodide, dimethyl sulfate, or chloromethane), solvent (e.g., a protic polar solvent and a nonpolar solvent).[1][8]
- Procedure:
 - Dissolve N,N-dimethyladamantylamine in a suitable solvent system.
 - Add the quaternizing agent to the solution. The reaction may need to be heated.

- Stir the reaction mixture until the quaternization is complete, which can be monitored by techniques like TLC or GC-MS.
- The resulting trimethyladamantylammonium salt (e.g., iodide, sulfate, or chloride) may precipitate from the solution or can be isolated by removing the solvent.[1]

4. Anion Exchange to Form Trimethyladamantylammonium Hydroxide


The final step involves replacing the counter-anion with hydroxide.

- Materials: Trimethyladamantylammonium salt, OH- form anion exchange resin.
- Procedure:
 - Prepare a column with a strongly basic anion exchange resin in the hydroxide form.
 - Dissolve the trimethyladamantylammonium salt in deionized water.
 - Pass the aqueous solution of the salt through the prepared ion exchange column.[1]
 - Collect the eluent, which contains the desired trimethyladamantylammonium hydroxide.
 - The concentration of the final solution can be determined by titration with a standardized acid.

Characterization Protocols

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized compound.

Characterization Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical characterization of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the trimethylammonium protons and the protons of the adamantyl cage. The ¹³C NMR will confirm the carbon framework.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help identify the functional groups present. Key vibrational bands for the C-H bonds of the adamantyl and methyl groups, and the O-H bond of the hydroxide and any water of hydration, should be observed.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the trimethyladamantylammonium cation.
- Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to quantify the water content in the sample.

Applications and Relevance

The primary industrial application of trimethyladamantylammonium hydroxide is as an organic structure-directing agent, or template, in the synthesis of zeolites.^[1] Its rigid and bulky structure guides the formation of specific microporous frameworks, such as the chabazite structure of SSZ-13, which has applications in catalysis, particularly in NO_x reduction and methanol-to-olefins processes.^[3]

Beyond catalysis, this compound is finding use as an intermediate in the synthesis of various pharmaceutical compounds.^[2] The adamantane moiety is a well-known pharmacophore that can improve the pharmacokinetic properties of drug molecules. The electronics industry also utilizes this compound in the production of advanced materials.^[2] Furthermore, its surfactant properties, stemming from the lipophilic adamantane core and the hydrophilic quaternary ammonium headgroup, make it effective as a detergent and lubricant.^[9]

Safety and Handling

Trimethyladamantylammonium hydroxide is a corrosive, alkaline material.^[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.^[5] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.^[5] Due to its potential toxicity, care should be taken to avoid inhalation, ingestion, and skin contact.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2016093193A1 - Method for manufacturing trimethyl adamantyl ammonium hydroxide - Google Patents [patents.google.com]
- 2. dataintelo.com [dataintelo.com]
- 3. sacheminc.com [sacheminc.com]
- 4. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. N,N,N-Trimethyladamantan-1-aminium hydroxide | 53075-09-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110699700B - Preparation method of adamantyl trimethyl ammonium hydroxide - Google Patents [patents.google.com]
- 9. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Trimethyladamantylammonium Hydroxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039424#physicochemical-properties-of-trimethyladamantylammonium-hydroxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com